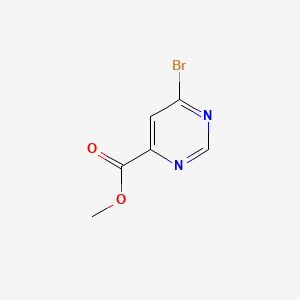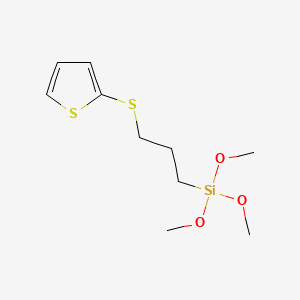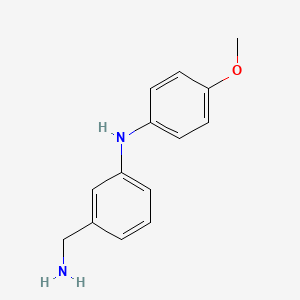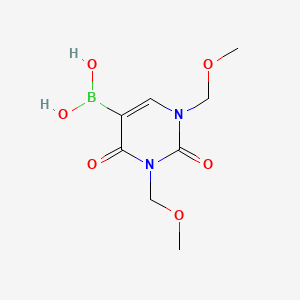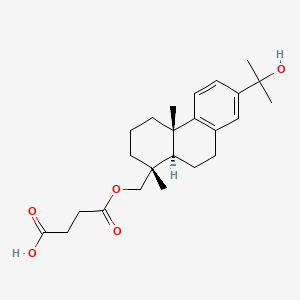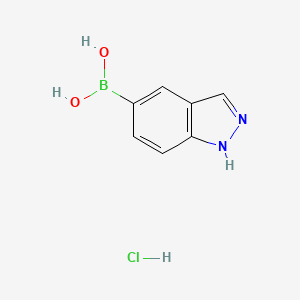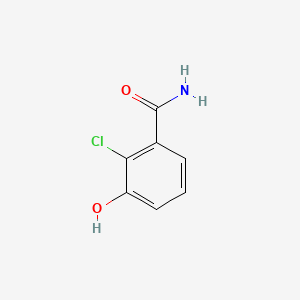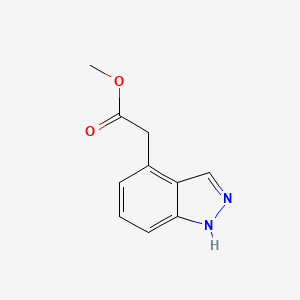
methyl 2-(1H-indazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-indazol-4-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Methyl 2-(1H-indazol-4-yl)acetate is a compound that primarily targets the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, thereby potentially reducing the growth of tumors .
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical pathway in cell survival and proliferation . When this pathway is inhibited by this compound, it can affect downstream effects such as cell growth, cell cycle progression, and cell survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the PI3K/Akt signaling pathway . This can lead to decreased cell proliferation and survival, potentially reducing the growth of tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Furthermore, the compound’s efficacy can be affected by factors such as the specific tumor environment and the presence of other medications or substances that may interact with the PI3K/Akt pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indazol-4-yl)acetate typically involves the formation of the indazole ring followed by esterification. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
Methyl 2-(1H-indazol-4-yl)acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
Uniqueness
Methyl 2-(1H-indazol-4-yl)acetate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 2-(1H-indazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYMLZJXRNDPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=NNC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

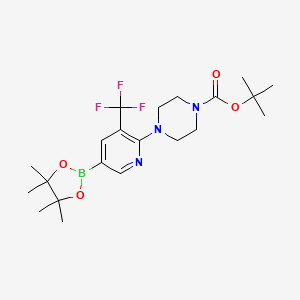
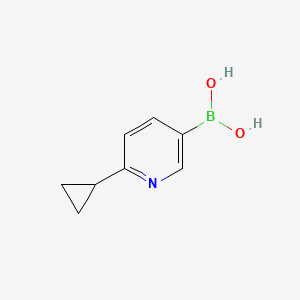
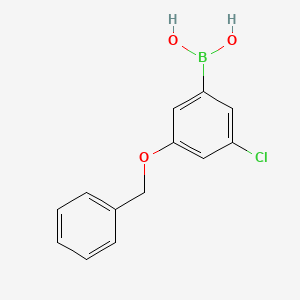
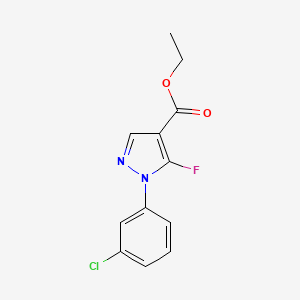
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
